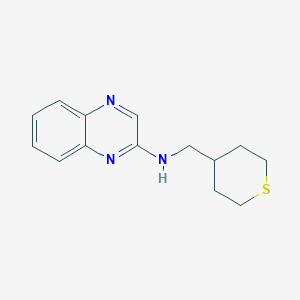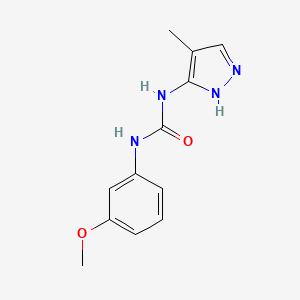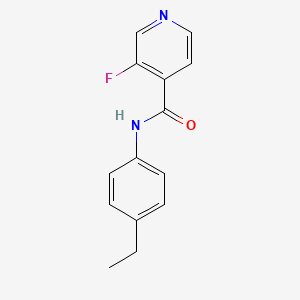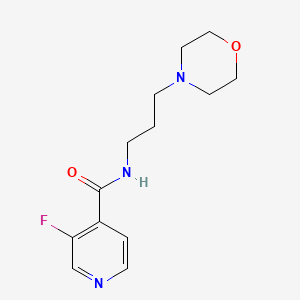![molecular formula C13H16BrNO3 B6643523 5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide](/img/structure/B6643523.png)
5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and an oxolan-3-yl ethyl group attached to the nitrogen atom of the benzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzoic acid.
Esterification: The carboxylic acid group is esterified using an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.
Amidation: The ester is then converted to the amide by reacting with an amine, specifically 1-(oxolan-3-yl)ethylamine, under suitable conditions such as heating in the presence of a base like potassium carbonate.
Hydrolysis: The ester group is hydrolyzed back to the carboxylic acid, which is then converted to the benzamide by reacting with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 5-bromo-2-oxo-N-[1-(oxolan-3-yl)ethyl]benzamide
Reduction: Formation of 2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide
Substitution: Formation of 5-substituted-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide derivatives
Applications De Recherche Scientifique
5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-hydroxybenzamide: Lacks the oxolan-3-yl ethyl group, resulting in different biological activity.
2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide: Lacks the bromine atom, affecting its reactivity and binding properties.
5-bromo-2-hydroxy-N-methylbenzamide: Contains a methyl group instead of the oxolan-3-yl ethyl group, leading to variations in its pharmacological profile.
Uniqueness
5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide is unique due to the presence of both the bromine atom and the oxolan-3-yl ethyl group, which contribute to its distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(9-4-5-18-7-9)15-13(17)11-6-10(14)2-3-12(11)16/h2-3,6,8-9,16H,4-5,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKGMWIBWKKEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)NC(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)

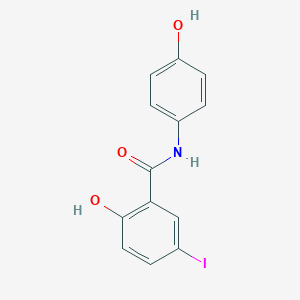
![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
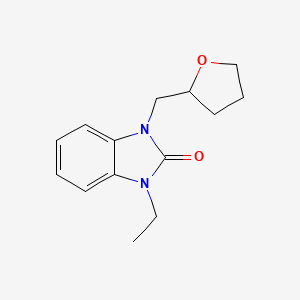
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)
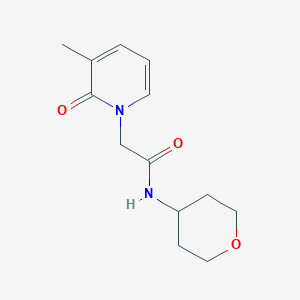
![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
